6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Overview
Description
6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine is a nitrogen-containing heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from pyrrole and appropriate halides
Industrial Production Methods: On an industrial scale, the synthesis often involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts, specific solvents, and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions at different positions of the pyrrolopyridine ring can lead to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and KMnO4 (potassium permanganate).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are typically used.
Substitution: Various halogenating agents (e.g., Br2, Cl2) and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated and alkylated derivatives.
Mechanism of Action
Target of Action
The primary target of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, which prevents the receptors from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This, in turn, inhibits the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable among these is the RAS-MEK-ERK pathway , which is involved in regulating cell proliferation and migration . Other affected pathways include the PLCγ and PI3K-Akt pathways , which are involved in various cellular processes .
Result of Action
The inhibition of FGFRs by this compound can lead to various molecular and cellular effects. For instance, it can inhibit cell proliferation and induce apoptosis . It can also significantly inhibit the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with fibroblast growth factor receptors, which are involved in cell proliferation and differentiation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. This compound’s ability to inhibit or activate specific enzymes makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the migration and invasion abilities of certain cancer cells . This inhibition is achieved through the modulation of signaling pathways such as the fibroblast growth factor receptor pathway, which plays a critical role in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of fibroblast growth factor receptors by binding to their active sites . This binding prevents the receptors from interacting with their natural ligands, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound can influence gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Over time, it may degrade, leading to a decrease in its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and migration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including damage to healthy tissues and organs. Threshold effects have been noted, where a specific dosage is required to achieve the desired therapeutic effect without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . This metabolism can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activities.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of new drugs targeting various diseases. Medicine: Research has indicated its potential use in the treatment of conditions such as diabetes, cancer, and inflammation. Industry: Its derivatives are used in the production of materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds also belong to the pyridine family and have been studied for their biomedical applications.
4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives: These compounds are known for their glucose-lowering effects.
Uniqueness: 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine stands out due to its specific structural features and the diversity of its derivatives, which allow for a wide range of applications in various fields.
This compound's versatility and potential make it a valuable subject of study in both academic and industrial research. Its applications in medicine, industry, and biological research continue to expand, highlighting its importance in the scientific community.
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Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTCBIKDERKVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272006 | |
Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-15-0 | |
Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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